N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt

Übersicht

Beschreibung

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of cysteine, an amino acid, and is often studied for its role in biochemical processes and potential therapeutic uses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt typically involves the acetylation of L-cysteine followed by the introduction of a hydroxyethyl group. The reaction conditions often require a controlled environment with specific pH levels and temperatures to ensure the desired product is obtained. Common reagents used in this synthesis include acetic anhydride for acetylation and ethylene oxide for the hydroxyethylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product. The scalability of the process is crucial for its application in various industries.

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert disulfides back to thiols.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl group, leading to various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Dithiothreitol, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives, which can be further utilized in biochemical and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Quantitative Mass Spectrometry

The compound serves as a stable isotope-labeled internal standard for quantitative mass spectrometric analysis. The deuterium substitution at the 2-hydroxyethyl group enhances the accuracy of concentration measurements of N-acetyl-S-(2-hydroxyethyl)-L-cysteine, a metabolite of ethylene oxide. This application is crucial in studies focusing on protein adduct formation and the metabolic pathways of inhaled ethylene oxide .

Biomonitoring Studies

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt is utilized in biomonitoring to understand human exposure to various xenobiotics. It is a common urinary metabolite resulting from the glutathione pathway metabolism of electrophilic chemicals, which can be indicative of exposure levels . The compound's role in urinary biomonitoring underscores its significance in toxicological assessments.

Toxicology Research

Understanding Biotransformation

In toxicology, this compound aids in elucidating the biotransformation processes of volatile organic compounds (VOCs). Research indicates that it helps improve comprehension of how these compounds affect biological systems, thereby contributing to risk assessments related to environmental exposure .

Mercapturic Acid Pathway

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine is part of the mercapturic acid pathway, which involves the detoxification of electrophilic compounds. This pathway's metabolites are critical for assessing chemical exposure and potential health risks associated with various pollutants .

Organic Synthesis

Reactive Intermediate

The compound functions as a reactive intermediate in organic synthesis, acting as a nucleophile in forming carbon-carbon and carbon-sulfur bonds. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing complex organic molecules and modifying biomolecules .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Analytical Chemistry | Stable isotope-labeled internal standard for mass spectrometry | Enhanced accuracy in concentration measurements |

| Biomonitoring | Urinary metabolite indicating exposure to xenobiotics | Useful for toxicological assessments |

| Toxicology Research | Aids in understanding biotransformation of VOCs | Contributes to environmental risk assessments |

| Organic Synthesis | Acts as a nucleophile for carbon bond formation | Versatile in synthesizing complex organic compounds |

Case Studies

Case Study 1: Biomonitoring of Chemical Exposure

In a study assessing occupational exposure to ethylene oxide, researchers employed N-Acetyl-S-(2-hydroxyethyl)-L-cysteine as a biomarker. The findings demonstrated a correlation between urinary levels of this metabolite and workplace exposure, highlighting its utility in monitoring chemical safety .

Case Study 2: Toxicological Impact Assessment

A research project investigated the metabolic pathways of various VOCs using this compound as a standard. The results provided insights into how these compounds are processed biologically and their potential nephrotoxic effects, emphasizing the importance of this compound in toxicology research .

Wirkmechanismus

The mechanism by which N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt exerts its effects involves its interaction with cellular thiol groups. It can act as a reducing agent, participating in redox reactions that protect cells from oxidative damage. The compound’s hydroxyethyl group allows it to interact with various molecular targets, enhancing its solubility and reactivity in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Acetyl-S-(2-carbamoylethyl)-L-cysteine

- N-Acetyl-S-(3-hydroxypropyl)-L-cysteine

- N-Acetyl-S-(2-hydroxypropyl)-L-cysteine

Uniqueness

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt is unique due to its specific hydroxyethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced solubility and reactivity, making it particularly useful in various scientific and industrial applications .

Biologische Aktivität

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt (commonly referred to as 2-HEMA) is a metabolite associated with the biotransformation of various xenobiotic compounds in mammals. This compound has gained attention due to its potential applications in biomonitoring and toxicology, particularly concerning its role in the metabolism of electrophilic chemicals. This article reviews the biological activity of 2-HEMA, including its metabolic pathways, potential health implications, and relevant case studies.

- Molecular Formula : C₁₉H₃₆N₂O₄S

- Molecular Weight : 388.57 g/mol

- CAS Number : 46780001

- PubChem CID : 46780001

Metabolic Pathways

2-HEMA is primarily formed through the conjugation of glutathione with electrophilic compounds. This process is crucial for detoxifying harmful substances. The compound is a common urinary metabolite resulting from the metabolism of various chemicals, particularly those with genotoxic potential. The formation of 2-HEMA involves several chemically reactive intermediates, which can be categorized based on their electrophilic properties.

Table 1: Common Chemicals Leading to 2-HEMA Formation

| Chemical Class | Examples |

|---|---|

| Halopropanes | Ethylene oxide |

| Aromatic amines | Aniline derivatives |

| Alkylating agents | Nitrosamines |

Biological Activity

The biological activity of 2-HEMA can be attributed to its role as a biomarker for exposure to various toxicants. It serves as an indicator of the body's metabolic response to xenobiotics, particularly those that are electrophilic.

Toxicological Implications

Research indicates that elevated levels of 2-HEMA in urine can reflect exposure to potentially harmful substances, such as trichloroethylene and other halogenated compounds. The presence of this metabolite has been linked to nephrotoxicity and other adverse health effects.

Case Studies

- Biomonitoring Studies : A study evaluated urinary levels of 2-HEMA among workers exposed to ethylene oxide. Results indicated a significant correlation between exposure levels and urinary concentrations of 2-HEMA, suggesting its utility as a biomarker for occupational exposure .

- Genotoxicity Assessment : In another study, researchers investigated the genotoxicity of various metabolites, including 2-HEMA, formed during the metabolism of aromatic amines. The findings highlighted that while 2-HEMA itself exhibited low genotoxic potential, it could indicate exposure to more harmful precursors .

- Metabolite Profiling : A comprehensive analysis involving different smoking habits revealed variations in the excretion levels of mercapturic acids, including 2-HEMA. This study underscores the importance of understanding individual metabolic responses to environmental toxins .

Eigenschaften

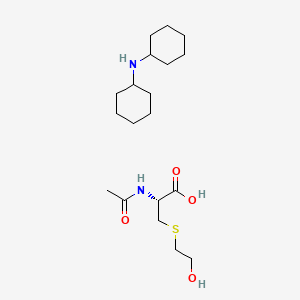

IUPAC Name |

(2R)-2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C7H13NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)8-6(7(11)12)4-13-3-2-9/h11-13H,1-10H2;6,9H,2-4H2,1H3,(H,8,10)(H,11,12)/t;6-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGHARKAPCCVFZ-ZCMDIHMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675525 | |

| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331896-18-4 | |

| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.